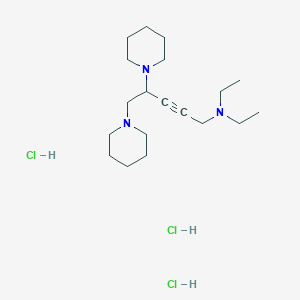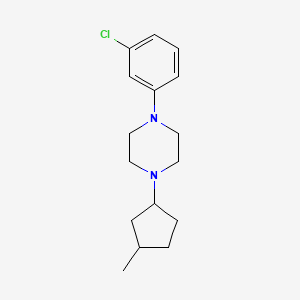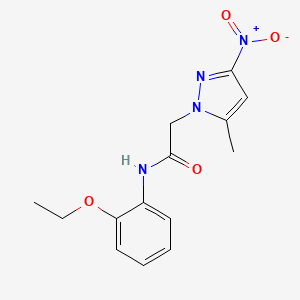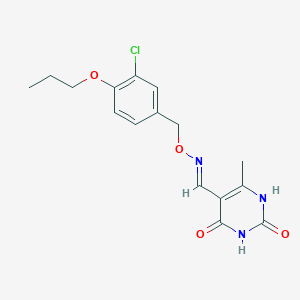![molecular formula C19H22ClNO B6041905 1-[3-(4-chlorophenoxy)benzyl]azepane](/img/structure/B6041905.png)
1-[3-(4-chlorophenoxy)benzyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-chlorophenoxy)benzyl]azepane, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate immune cell activation and proliferation.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-chlorophenoxy)benzyl]azepane is based on its selective inhibition of BTK activity in immune cells. BTK is a key signaling molecule that is activated downstream of various receptors, including the B-cell receptor (BCR) and the Toll-like receptor (TLR). BTK activation leads to the phosphorylation of downstream targets, including PLCγ2 and NF-κB, which regulate immune cell activation and proliferation. By inhibiting BTK activity, 1-[3-(4-chlorophenoxy)benzyl]azepane blocks the downstream signaling pathways that regulate immune cell function, leading to a reduction in cell proliferation and cytokine production.
Biochemical and Physiological Effects
1-[3-(4-chlorophenoxy)benzyl]azepane has been shown to have potent biochemical and physiological effects in preclinical models of cancer and autoimmune diseases. In vitro studies have demonstrated that this compound selectively inhibits BTK activity in immune cells, leading to a reduction in cell proliferation and cytokine production. In vivo studies have shown that 1-[3-(4-chlorophenoxy)benzyl]azepane has potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. Moreover, this compound has shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-chlorophenoxy)benzyl]azepane has several advantages for lab experiments, including its high potency and selectivity for BTK inhibition, its favorable pharmacokinetic properties, and its suitability for large-scale production. However, there are also some limitations to its use in lab experiments, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several potential future directions for the development of 1-[3-(4-chlorophenoxy)benzyl]azepane, including the evaluation of its efficacy in clinical trials for the treatment of cancer and autoimmune diseases. Moreover, the development of combination therapies that target multiple signaling pathways involved in immune cell activation and proliferation could enhance the efficacy of 1-[3-(4-chlorophenoxy)benzyl]azepane. Finally, the identification of biomarkers that predict response to BTK inhibition could facilitate patient selection and improve clinical outcomes.
Métodos De Síntesis
The synthesis of 1-[3-(4-chlorophenoxy)benzyl]azepane involves a series of chemical reactions starting from commercially available starting materials. The first step is the formation of a benzylazepane intermediate, followed by the introduction of a chlorophenyl group through a nucleophilic substitution reaction. The final step is the deprotection of the benzyl group to yield the desired product. The synthesis of 1-[3-(4-chlorophenoxy)benzyl]azepane has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
1-[3-(4-chlorophenoxy)benzyl]azepane has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound selectively inhibits BTK activity in immune cells, leading to a reduction in cell proliferation and cytokine production. In vivo studies have demonstrated that 1-[3-(4-chlorophenoxy)benzyl]azepane has potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. Moreover, this compound has shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c20-17-8-10-18(11-9-17)22-19-7-5-6-16(14-19)15-21-12-3-1-2-4-13-21/h5-11,14H,1-4,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIPEGHXEKIXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6041832.png)

![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6041847.png)



![1-[2-methoxy-6-({[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6041891.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6041898.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B6041911.png)
![N-cyclopropyl-5-{1-[3-(1H-pyrrol-1-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6041913.png)
![methyl 2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6041919.png)
![2-isonicotinoyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6041924.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B6041942.png)
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6041944.png)